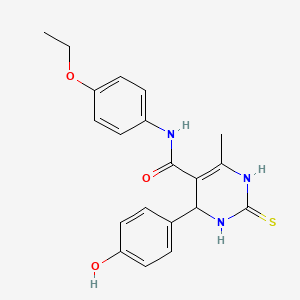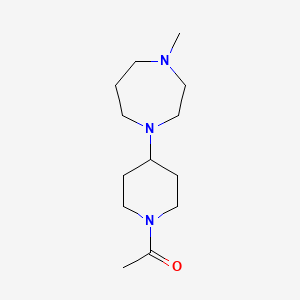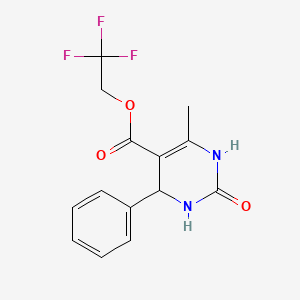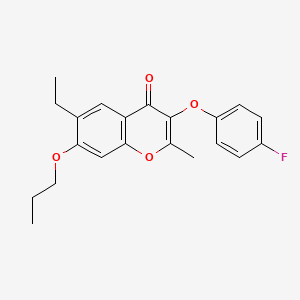![molecular formula C19H18ClNO2 B5026470 8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline](/img/structure/B5026470.png)
8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This specific compound features a quinoline core substituted with a 2-(4-chloro-3-ethylphenoxy)ethoxy group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-ethylphenol with an appropriate ethylene oxide derivative to form 2-(4-chloro-3-ethylphenoxy)ethanol.
Etherification: The phenoxy intermediate is then reacted with 8-hydroxyquinoline in the presence of a suitable base (e.g., potassium carbonate) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
8-[2-(4-chloro-2,5-dimethylphenoxy)ethoxy]quinoline: Similar structure with different substituents on the phenoxy group.
8-[2-(4-chloro-3-methylphenoxy)ethoxy]quinoline: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the chloro substituent on the phenoxy moiety can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
Propiedades
IUPAC Name |
8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-2-14-13-16(8-9-17(14)20)22-11-12-23-18-7-3-5-15-6-4-10-21-19(15)18/h3-10,13H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYINODDTDKCFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5026393.png)
![2-{[3-(4-biphenylyloxy)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5026400.png)


![4-(2,4-dichlorophenoxy)-N-[2-(dihydroxyamino)-4-methoxyphenyl]butanamide](/img/structure/B5026431.png)
![Ethyl 4-[(6-chloro-3-nitropyridin-2-yl)amino]benzoate](/img/structure/B5026432.png)
![N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5026440.png)

![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate](/img/structure/B5026459.png)
![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026467.png)
![ethyl 5-methyl-7-(3-methyl-2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5026471.png)


![benzyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5026498.png)
